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Compound of Interest

Compound Name: Tatsinine

Cat. No.: B15593599

This in-depth technical guide provides a comprehensive overview of the discovery, isolation,
structural elucidation, and signaling pathways of Substance P. It is intended for researchers,
scientists, and drug development professionals, offering detailed experimental protocols,
guantitative data, and pathway visualizations to facilitate a deeper understanding of this pivotal
neuropeptide.

Discovery and Early Characterization

Substance P was first identified in 1931 by UIf von Euler and John H. Gaddum.[1][2][3][4][5]
Their pioneering work involved the observation that a powdered extract from equine brain and
intestine caused potent contraction of isolated rabbit intestine in vitro and a transient drop in
blood pressure in anesthetized rabbits.[6] This unknown substance was provisionally named
"Substance P" for "powder".[7]

Initial Bioassays and Observations

The primary bioassay used in the initial discovery of Substance P was the measurement of
smooth muscle contraction in an isolated organ bath.

Experimental Protocol: Isolated Rabbit Jejunum Contraction Assay

o Tissue Preparation: A segment of rabbit jejunum was excised and suspended in a
temperature-controlled organ bath containing a physiological salt solution (e.g., Tyrode's
solution).
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e Apparatus: The tissue was attached to a lever system connected to a kymograph, which
recorded isotonic contractions on smoked paper.

e Procedure:

o The tissue was allowed to equilibrate in the organ bath until a stable baseline of
spontaneous contractions was established.

o A crude, protein-free extract of equine brain or intestine was prepared by boiling the tissue
in an acidic solution (pH 4) and then precipitating larger proteins with ammonium sulfate.

[7]
o A solution of this powdered extract was added to the organ bath.

o The resulting contraction of the jejunum was recorded. To ensure the observed effect was
not due to acetylcholine, the experiments were often performed in the presence of
atropine.[7]

Key Early Findings:

e The active principle was found to be a polypeptide, as its activity was destroyed by the
enzyme trypsin.[7]

It was distinct from other known smooth muscle stimulants of the time, such as acetylcholine
and histamine.

e Substance P was found to be widely distributed in the central and peripheral nervous
systems, as well as in the gastrointestinal tract.[2][7]

Experimental Workflow: Initial Discovery of Substance P
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Caption: Workflow of the initial discovery of Substance P.

Isolation and Structural Elucidation

For decades following its discovery, the precise chemical nature of Substance P remained

unknown due to the challenges of purifying this low-abundance peptide. A major breakthrough

occurred in the 1970s when Susan Leeman and her colleagues isolated and sequenced

Substance P.

Purification and Sequencing

The purification of Substance P from bovine hypothalami involved a multi-step process

combining various chromatography and electrophoresis techniques.

Experimental Protocol: Purification and Sequencing of Substance P

Extraction: Bovine hypothalami were extracted with acetone and then with a mixture of acetic
acid and hydrochloric acid.

Gel Filtration Chromatography: The crude extract was subjected to gel filtration on a
Sephadex G-25 column to separate molecules based on size. The fractions were assayed
for their ability to induce salivation in rats (a known biological effect of Substance P).

lon-Exchange Chromatography: Active fractions from gel filtration were further purified by
ion-exchange chromatography on a CM-cellulose column.

Paper Electrophoresis: The material was then subjected to high-voltage paper
electrophoresis at different pH values to further separate the peptide.

Amino Acid Analysis: The purified peptide was hydrolyzed, and its amino acid composition
was determined.

Edman Degradation: The amino acid sequence of the purified peptide was determined using
the Edman degradation method.[7][8][9] This technique involves the sequential cleavage and
identification of the N-terminal amino acid residue.[7][8][9]
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Structure of Substance P:

The culmination of this work revealed that Substance P is an undecapeptide with the following
amino acid sequence: Arg-Pro-Lys-Pro-GIn-GIn-Phe-Phe-Gly-Leu-Met-NH2.[1][3][4][5]

Experimental Workflow: Structural Elucidation of Substance P
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Caption: Workflow for the purification and sequencing of Substance P.
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Quantitative Data

The following tables summarize key quantitative data from early and subsequent studies on
Substance P.

Table 1: Bioactivity of Substance P

Effective
Biological Effect Species/Tissue Concentration/Dos  Reference
e

0.22 - 2.2 nM (for

Intestinal Contraction Rabbit lleum increased phasic [10]
contractions)
Lower Esophageal 5-100 ng/kg
) ) ) Opossum ) [11][12]
Sphincter Stimulation (intravenous)

o . Dependent on
Vasodilation Human Skin _ . [4]
continuous infusion

Table 2: Physicochemical Properties of Substance P

Property Value Reference
Amino Acid Composition 11 residues [11[3114]
Molecular Weight ~1347.6 g/mol [4][13]

. . Arg-Pro-Lys-Pro-GIn-GIn-Phe-
Amino Acid Sequence [1][3][5]
Phe-Gly-Leu-Met-NH2

Signaling Pathways

Substance P exerts its biological effects by binding to and activating specific cell surface
receptors. The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a
member of the G-protein coupled receptor (GPCR) superfamily.[1]
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Upon binding of Substance P, the NK1R undergoes a conformational change that allows it to
couple to and activate heterotrimeric G-proteins, primarily of the Gg/11 and Gs subtypes.[6][14]
[15] This initiates two main downstream signaling cascades:

e Phospholipase C (PLC) Pathway (via Gg/11):

[e]

The activated Gaq subunit stimulates phospholipase C (PLC).

o PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17][18]

o IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of
intracellular calcium (Ca2+).[16]

o DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3][18]

o These events lead to a variety of cellular responses, including smooth muscle contraction,
neurotransmitter release, and activation of inflammatory pathways.[16][19]

e Adenylyl Cyclase (AC) Pathway (via GS):

[¢]

The activated Gas subunit stimulates adenylyl cyclase (AC).

[e]

AC converts ATP into cyclic adenosine monophosphate (CAMP).[1][2][20][21]

o

CAMP activates protein kinase A (PKA).[1][2]

[¢]

PKA then phosphorylates various downstream targets, modulating gene expression and
cellular function.

Signaling Pathways of the Substance P NK1 Receptor
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Caption: Downstream signaling pathways of the Substance P NK1 receptor.
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Conclusion

From its serendipitous discovery as a gut-contracting and hypotensive factor to its full
characterization as a key neuropeptide with diverse physiological roles, the journey of
Substance P has been a landmark in neuroscience and pharmacology. The elucidation of its
structure and signaling pathways has opened up numerous avenues for research into pain,
inflammation, mood disorders, and other pathological conditions. This technical guide provides
a foundational understanding of the key historical experiments and current knowledge of
Substance P, serving as a valuable resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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